molecular formula C15H13Cl2F2NO2 B2568183 2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one CAS No. 785792-25-8

2-chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one

Cat. No.: B2568183
CAS No.: 785792-25-8
M. Wt: 348.17
InChI Key: KOMWRPDTEHZNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,5-dimethylpyrrole core substituted at position 1 with a 3-chloro-4-(difluoromethoxy)phenyl group and at position 3 with a 2-chloroethanone moiety. The difluoromethoxy group introduces electron-withdrawing effects, while the chloro substituents enhance lipophilicity and steric bulk. Synthesis typically involves condensation reactions of substituted pyrrole intermediates with chlorinated ketones in polar aprotic solvents like DMF, often catalyzed by triethylamine at elevated temperatures (75–80°C) .

Properties

IUPAC Name

2-chloro-1-[1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2F2NO2/c1-8-5-11(13(21)7-16)9(2)20(8)10-3-4-14(12(17)6-10)22-15(18)19/h3-6,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMWRPDTEHZNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)OC(F)F)Cl)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-{1-[3-chloro-4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one (CAS No. 785792-25-8) is a synthetic compound belonging to the class of pyrrole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H13Cl2F2NO2, with a molecular weight of 348.17 g/mol. The structure features a pyrrole ring substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC15H13Cl2F2NO2
Molecular Weight348.17 g/mol
CAS Number785792-25-8
PurityNot specified

Biological Activity Overview

Research indicates that compounds containing pyrrole moieties exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound can be summarized as follows:

Anti-inflammatory Effects

Pyrrole derivatives are known to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The incorporation of halogenated phenyl groups in the structure may enhance these effects through increased lipophilicity and receptor binding affinity.

Antimicrobial Properties

The antimicrobial activity of related pyrrole compounds has been documented, indicating that this compound may also exhibit similar properties. Studies on related compounds have shown effectiveness against various bacterial strains and fungi.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of new compounds. In the case of this compound, modifications to the pyrrole ring and substitution patterns on the phenyl group can significantly influence its pharmacological profile.

Key SAR Insights:

  • Halogen Substitution: The presence of chlorine and fluorine atoms may enhance binding affinity to biological targets.
  • Pyrrole Ring Modifications: Alterations in the pyrrole structure can affect stability and reactivity.
  • Alkyl Substituents: The dimethyl groups contribute to lipophilicity, potentially improving membrane permeability.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides valuable insights into its potential applications:

  • Anticancer Studies: A study on similar pyrrole derivatives demonstrated their ability to inhibit BRAF(V600E) kinase activity in melanoma cells, suggesting a pathway for further exploration in cancer therapy.
  • Inflammation Models: Pyrrole-based compounds have shown efficacy in reducing inflammation in animal models by downregulating TNF-alpha and IL-6 levels.
  • Antimicrobial Testing: Compounds with similar structures have been tested against Gram-positive and Gram-negative bacteria, yielding promising results that warrant further investigation into this compound’s antimicrobial potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Substituent on Phenyl Ring Molecular Formula Molar Mass (g/mol) CAS Number Key Properties/Applications
Target Compound 3-chloro-4-(difluoromethoxy)phenyl C₁₆H₁₄Cl₂F₂NO₂ 368.20* Not Provided Enhanced metabolic stability due to difluoromethoxy
2-Chloro-1-{1-[4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrol-3-yl}Ethan-1-One 4-(trifluoromethoxy)phenyl C₁₅H₁₂ClF₃NO₂ 338.71 Not Provided Higher electron-withdrawing effect from CF₃O
2-Chloro-1-[1-(3-Fluorophenyl)-2,5-Dimethyl-1H-Pyrrol-3-yl]Ethan-1-One 3-fluorophenyl C₁₄H₁₂ClFNO 279.70 315710-85-1 Reduced steric bulk; potential for higher solubility
2-Chloro-1-(1-(3,5-Difluorophenyl)-2,5-Dimethyl-1H-Pyrrol-3-yl)Ethan-1-One 3,5-difluorophenyl C₁₄H₁₂ClF₂NO 283.70 923741-12-2 Symmetric fluorine substitution; improved crystallinity
2-Chloro-1-{1-[(2-Chlorophenyl)Methyl]-2,5-Dimethyl-1H-Pyrrol-3-yl}Ethan-1-One (2-chlorophenyl)methyl C₁₅H₁₅Cl₂NO 304.20 560998-05-2 Increased steric hindrance; potential for delayed metabolism
2-Chloro-1-[2,5-Dimethyl-1-(2-Methylphenyl)-1H-Pyrrol-3-yl]Ethan-1-One 2-methylphenyl (o-tolyl) C₁₅H₁₅ClNO 260.74 Not Provided Methyl group enhances lipophilicity; limited electronic effects

*Calculated based on molecular formula.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the construction of the pyrrole core via Paal-Knorr or Hantzsch pyrrole synthesis. Substituents (e.g., 3-chloro-4-(difluoromethoxy)phenyl) are introduced via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura). The ketone group is installed via Friedel-Crafts acylation.
  • Characterization : Intermediates are monitored using TLC, and final products are confirmed via 1H^1H-NMR (to verify methyl and aromatic protons), 13C^{13}C-NMR (for carbonyl and aromatic carbons), and 19F^{19}F-NMR (for difluoromethoxy groups). Mass spectrometry (HRMS) validates molecular weight .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Key Techniques :

  • NMR Spectroscopy : 1H^1H-NMR identifies methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). 19F^{19}F-NMR detects the difluoromethoxy group (δ -80 to -85 ppm).
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm1^{-1}) and C-Cl bonds (~550–750 cm1^{-1}).
  • Mass Spectrometry : HRMS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting reactivity data in different solvent systems be resolved?

  • Analysis Strategy :

  • Solvent Polarity Effects : Compare reaction rates in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to assess nucleophilic substitution efficiency.
  • Controlled Experiments : Use kinetic studies (e.g., UV-Vis monitoring) to track intermediate formation.
  • Computational Modeling : DFT calculations (e.g., using Gaussian) model solvent interactions and transition states to explain discrepancies .

Q. What computational methods predict the compound’s bioactivity or interaction with biological targets?

  • Approach :

  • Molecular Docking : Tools like AutoDock Vina simulate binding affinities to enzymes (e.g., kinases) using crystal structures from the PDB.
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with observed bioactivity data.
  • MD Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., using GROMACS) .

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

  • DoE Workflow :

  • Factors : Vary temperature, catalyst loading, and solvent ratio.
  • Response Surface Methodology (RSM) : Statistically model interactions (e.g., using Minitab or JMP) to identify optimal conditions.
  • Validation : Confirm predictions with triplicate runs and characterize products via HPLC for purity (>95%) .

Data Contradiction Resolution

Q. How to address inconsistencies in reported spectroscopic data (e.g., NMR shifts)?

  • Troubleshooting Steps :

Sample Purity : Verify via HPLC or GC-MS; impurities (e.g., residual solvents) alter shifts.

Deuterated Solvent Effects : Compare data in CDCl3_3 vs. DMSO-d6_6; aromatic protons are solvent-sensitive.

Referencing : Cross-check with structurally similar compounds (e.g., difluoromethoxy-containing analogs) .

Synthetic Challenges

Q. What strategies improve regioselectivity during pyrrole functionalization?

  • Solutions :

  • Directed Metallation : Use directing groups (e.g., esters) to control substitution positions.
  • Protecting Groups : Temporarily block reactive sites (e.g., ketones) during halogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.